Higher Computed Lipophilicity and Lower Polar Surface Area vs. Free Acid
When compared to its free acid congener (CAS 1807037‑87‑1), Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate exhibits a +0.3 increase in XLogP3 and a 11.0 Ų reduction in topological polar surface area (TPSA), alongside the absence of a hydrogen bond donor [1][2]. These differences are predictive of improved passive membrane diffusion and central nervous system (CNS) penetration, supporting the methyl ester as a better candidate for prodrug designs or permeability‑limited target engagement studies [1][2].
TSPA 35.5 vs 46.5 Ų
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid: XLogP3 = 3.6 |
| Quantified Difference | Δ = +0.3 (higher lipophilicity) |
| Conditions | PubChem XLogP3 3.0 algorithm, consistent across both entries |
Why This Matters
A higher logP and lower TPSA increase the probability of passive blood‑brain barrier penetration, making the ester form preferable for CNS‑targeted library synthesis.
- [1] PubChem CID 121228286, Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate. View Source
- [2] PubChem CID 119020580, 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid. View Source
